Product packaging for 1,1'-Oxybis-2-propanol dimethacrylate(Cat. No.:CAS No. 1322-73-2)

1,1'-Oxybis-2-propanol dimethacrylate

Cat. No.: B1143354
CAS No.: 1322-73-2
M. Wt: 270.32 g/mol
InChI Key: LFWAPQDBXURQHB-UHFFFAOYSA-N
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Description

Contextualization within Multifunctional Methacrylate (B99206) Monomers

DPGDMA belongs to the broader class of multifunctional methacrylate monomers, which are organic molecules containing two or more methacrylate functional groups. This family of monomers is fundamental to modern polymer chemistry. Other prominent members include Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), Triethylene Glycol Dimethacrylate (TEGDMA), and Bisphenol A-glycidyl Methacrylate (Bis-GMA). sigmaaldrich.comuni.lu These monomers are prized for their ability to act as crosslinking agents during polymerization. uni.lu

The general structure of these monomers consists of two terminal methacrylate units connected by a central core or spacer group. In DPGDMA, this core is a flexible dipropylene glycol chain. The nature of this spacer group is critical as it dictates the properties of the resulting polymer network. For instance, monomers with long, flexible chains like DPGDMA or TEGDMA can impart flexibility and reduce polymerization shrinkage stress, whereas rigid cores, such as the aromatic structure in Bis-GMA, contribute to the stiffness and strength of the cured material. sigmaaldrich.comnih.gov The primary application of these monomers is in free-radical polymerization, where they are often copolymerized with monofunctional monomers like Methyl Methacrylate (MMA) to create a tailored network structure. atamanchemicals.com This versatility allows material scientists to fine-tune properties such as hardness, elasticity, and solvent resistance for specific performance requirements. uni.lu

Historical Development and Significance in Polymer and Composite Systems

The development and use of glycol dimethacrylates are closely tied to the advancement of polymer composite materials, particularly since the mid-20th century. The significance of DPGDMA is rooted in its precursor, Dipropylene Glycol (DPG), which is industrially produced as a co-product from the hydrolysis of propylene (B89431) oxide. This availability makes its derivatives economically viable for large-scale applications.

The synthesis of DPGDMA follows well-established chemical principles, typically through the esterification of Dipropylene Glycol with methacrylic acid or via transesterification with Methyl Methacrylate. chemspider.comchemicalbook.com The historical significance of monomers like DPGDMA lies in their ability to overcome the limitations of early thermoplastic polymers such as Polymethyl Methacrylate (PMMA). While PMMA offers excellent optical clarity, it has limitations in terms of mechanical strength, craze resistance, and thermal stability. The incorporation of a dimethacrylate crosslinker like DPGDMA into the polymer matrix creates a thermoset material with a three-dimensional network structure. This crosslinked network significantly enhances the material's resistance to solvents, heat, and mechanical stress. uni.lusigmaaldrich.com This improvement was a critical step in developing high-performance resins for dental restorations, adhesives, and durable coatings. sigmaaldrich.comlookchem.com

Role as a Crosslinking Agent in Network Polymer Formation

The defining role of Dipropylene Glycol Dimethacrylate in materials science is its function as a crosslinking agent. During polymerization, typically initiated by free radicals from heat or light, the double bonds within each of the two methacrylate groups can react and become part of growing polymer chains. alfa-chemistry.com Because each DPGDMA molecule can connect to at least two different chains, it acts as a bridge, linking them together.

This process transforms a collection of individual linear polymer chains into a single, continuous three-dimensional network. nih.gov The formation of this crosslinked structure has profound effects on the material's properties. Compared to their linear thermoplastic counterparts, crosslinked polymers exhibit:

Enhanced Mechanical Strength: The covalent crosslinks restrict the movement of polymer chains past one another, leading to a stiffer and harder material with improved resistance to deformation. sigmaaldrich.com

Increased Thermal Stability: The network structure prevents the polymer from melting and flowing at elevated temperatures. Instead, it maintains its structural integrity until it reaches its decomposition temperature.

Improved Chemical Resistance: The dense network makes it more difficult for solvent molecules to penetrate and swell the polymer, thereby increasing its resistance to chemical attack and dissolution. sigmaaldrich.com

The density of these crosslinks—determined by the concentration of the dimethacrylate monomer in the initial mixture—is a critical parameter. A higher concentration of DPGDMA leads to a higher crosslink density, resulting in a more rigid and brittle material with a higher glass transition temperature (Tg). nih.gov Conversely, a lower concentration yields a more flexible material. Researchers leverage this relationship to engineer materials with precisely controlled physico-mechanical properties for demanding applications like dental composites, where a balance of stiffness and fracture toughness is essential. nih.govlookchem.com

Data Tables

The CAS number 25852-49-7 is most consistently associated in chemical databases with Poly(propylene glycol) dimethacrylate, which represents an oligomeric or polymeric form of the monomer. The properties for this substance are provided below.

Physicochemical Properties of Poly(propylene glycol) dimethacrylate

Property Value Source(s)
CAS Number 25852-49-7
Synonym Polypropylene glycol dimethacrylate
Linear Formula H₂C=C(CH₃)CO(OC₃H₆)ₙO₂CC(CH₃)=CH₂
Density 1.01 g/mL at 25 °C
Boiling Point >200 °C at 1 mmHg
Refractive Index n20/D 1.452

| Flash Point | 113 °C (closed cup) | |

Compound Names Mentioned in this Article

Compound Name Abbreviation
Dipropylene Glycol Dimethacrylate DPGDMA
Ethylene Glycol Dimethacrylate EGDMA
Triethylene Glycol Dimethacrylate TEGDMA
Bisphenol A-glycidyl Methacrylate Bis-GMA
Methyl Methacrylate MMA
Polymethyl Methacrylate PMMA

Properties

CAS No.

1322-73-2

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

1-[2-(2-methylprop-2-enoyloxy)propoxy]propan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O5/c1-9(2)13(15)18-11(5)7-17-8-12(6)19-14(16)10(3)4/h11-12H,1,3,7-8H2,2,4-6H3

InChI Key

LFWAPQDBXURQHB-UHFFFAOYSA-N

Synonyms

DIPROPYLENE GLYCOL DIMETHACRYLATE

Origin of Product

United States

Synthesis Methodologies and Purification Techniques of Dipropylene Glycol Dimethacrylate

Established Synthetic Pathways for DPGDMA

The primary industrial route for producing DPGDMA is through esterification or transesterification reactions. These methods involve the reaction of dipropylene glycol with methacrylic acid or its esters.

Esterification Reactions and Catalytic Systems

Direct esterification is a common method for synthesizing DPGDMA. This process involves the reaction of dipropylene glycol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. patsnap.comikm.org.my To drive the reaction towards the formation of the diester, an excess of methacrylic acid is often used. patsnap.com

A variety of catalysts can be employed to facilitate the esterification reaction. These include:

Mineral Acids: Sulfuric acid is a conventional catalyst for this reaction. ikm.org.my

Organic Sulfonic Acids: Methanesulfonic acid and p-toluenesulfonic acid are also effective catalysts. patsnap.com Methane sulphonic acid has been shown to offer better selectivity and result in fewer by-products compared to sulfuric acid in the synthesis of similar dimethacrylates. researchgate.net

Heteropolyacids: Heteropolyacids (HPAs) like H4SiW12O40 (STA) and H3PW12O40 (PTA) have demonstrated higher activity compared to mineral acids and other organic acids in the esterification of glycols with methacrylic acid. scispace.com

Solid Acid Catalysts: The use of solid acid catalysts, such as HPA supported on materials like ZSM-5, offers advantages in terms of catalyst separation and reusability. scispace.com

Polymerization inhibitors such as hydroquinone, p-hydroxyanisole, and phenol (B47542) are crucial additives to prevent the premature polymerization of the methacrylate (B99206) monomers during the high-temperature esterification process. patsnap.comikm.org.my

The reaction is typically carried out at elevated temperatures, often between 80-92°C, and the water formed during the reaction is continuously removed to shift the equilibrium towards the product side. patsnap.comgoogle.com

Exploration of Alternative Reaction Chemistries

Transesterification presents an alternative pathway to DPGDMA synthesis. This method involves the reaction of dipropylene glycol with a methacrylate ester, such as methyl methacrylate, in the presence of a suitable catalyst. google.comgoogle.com This approach can be advantageous as it avoids the production of water as a byproduct.

Catalytic systems for transesterification include:

Alkali Metal and Alkaline Earth Metal Compounds: Combinations of alkali metal salts (e.g., potassium cyanate, sodium carbonate) and alkaline-earth metal oxides or hydroxides (e.g., oxides of barium, magnesium, calcium) have been used as effective catalysts. google.com

Lithium-Based Catalysts: A combination of lithium amide (LiNH2) and lithium chloride (LiCl) has been shown to be a particularly inexpensive and efficient catalyst system for the preparation of glycol dimethacrylates, yielding a product with high purity and minimal by-products. google.com

Organometallic Catalysts: Zirconium-containing compounds, such as zirconium acetylacetonate, have also been utilized as catalysts in transesterification reactions. google.com

The reaction temperature for transesterification typically ranges from 60°C to 150°C, and the pressure can be varied to control the reaction conditions. google.com

Advanced Purification Strategies for DPGDMA Monomer

After synthesis, the crude DPGDMA product contains unreacted starting materials, catalyst residues, polymerization inhibitors, and by-products. These impurities must be removed to obtain a high-purity monomer suitable for its intended applications.

Distillation and Crystallization Techniques for High Purity DPGDMA

Distillation: Vacuum distillation is a primary technique for purifying DPGDMA. google.commdpi.com By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation and polymerization during purification. This method is effective for separating the desired product from less volatile impurities. For instance, in a clean production method, after neutralization and adsorption steps, reduced-pressure distillation is used to remove water and solvent. google.com

Crystallization: While distillation is more common for liquid monomers like DPGDMA, crystallization can be employed for solid monomers or to remove solid impurities. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Chromatographic Separation Methods for Impurity Removal

Chromatography offers a high-resolution method for purifying chemicals. While not always the primary method for bulk purification of industrial monomers due to cost, it is invaluable for achieving very high purity levels and for analytical purposes. sigmaaldrich.comsigmaaldrich.com Different chromatographic techniques can be applied:

Adsorption Chromatography: This method involves passing the crude product through a column packed with an adsorbent material like silica (B1680970) gel or alumina. Impurities are retained on the adsorbent to varying degrees, allowing for the separation of the desired product. In some processes, adsorbents like magnesium polysilicate are used to remove salts generated during neutralization. google.com

Anion Exchange Chromatography (AEC): This technique is particularly useful for removing acidic impurities, such as unreacted methacrylic acid and acid catalysts. sigmaaldrich.com

Hydrophobic Interaction Chromatography (HIC): HIC can separate molecules based on their hydrophobicity and is effective in removing hydrophobic impurities. sigmaaldrich.com

Copolymerization Strategies Involving Dipropylene Glycol Dimethacrylate

Binary Copolymerization Systems with DPGDMA

Binary copolymerization, involving DPGDMA and a second monomer, is the most fundamental approach to creating tailored polymer networks. The characteristics of the resulting copolymer are heavily dependent on the relative reactivities of the two monomers and the chemical nature of the comonomer.

The instantaneous copolymer composition can be described by the Mayo-Lewis equation. Various methods, both linear (e.g., Fineman-Ross, Kelen-Tüdös) and non-linear, are used to determine reactivity ratios from experimental data, with non-linear methods often being recommended for greater accuracy. vot.pl For example, in the copolymerization of two distinct dimethacrylates used in dental resins, Bisphenol A glycerolate dimethacrylate (BisGMA) and urethane (B1682113) dimethacrylate (UDMA), reactivity ratios were determined by analyzing the copolymer composition at low conversion using Fourier-transform infrared spectroscopy (FTIR) and applying computational programs to fit the data. nih.gov

The product of the reactivity ratios (r₁ x r₂) provides insight into the resulting monomer sequence:

r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomers are incorporated randomly along the chain.

r₁r₂ < 1: There is a tendency toward alternation, where the monomers prefer to add to the other type of radical, leading to an alternating sequence.

r₁r₂ > 1: Block copolymerization is favored, where long sequences of one monomer are followed by long sequences of the other (this is rare in free-radical polymerization).

r₁r₂ ≈ 0: A strongly alternating copolymer is formed. nih.gov

While specific reactivity ratio data for many DPGDMA binary systems are not widely published, the table below illustrates typical values for a comparable system of two dental dimethacrylate monomers, UDMA (M₁) and BisGMA (M₂), demonstrating the methodology.

Reactivity Ratios for an Exemplary Dimethacrylate System
Methodr₁ (UDMA)r₂ (BisGMA)r₁ x r₂Indicated Copolymer Type
Fineman-Ross0.1450.7490.109Tendency toward alternation
ProCop Program0.1390.8700.121Tendency toward alternation

Data derived from an analogous dimethacrylate system for illustrative purposes. nih.gov

The knowledge of these ratios is essential for predicting how the composition of the monomer feed will influence the final network structure and for avoiding issues like compositional drift, which can lead to structural heterogeneity and weakened mechanical properties. vot.pl

The chemical structure of the comonomer selected for copolymerization with DPGDMA has a profound effect on both the polymerization kinetics and the final properties of the crosslinked network. Key structural aspects of the comonomer include its molecular weight, flexibility, hydrophilicity, and the presence of specific functional groups.

The polymerization kinetics are also affected. In the copolymerization of viscous dimethacrylates like Bis-GMA with more fluid reactive diluents like Triethylene glycol dimethacrylate (TEGDMA), the initial viscosity and the relative reactivity of each monomer are crucial. nist.gov A highly viscous comonomer can slow down the reaction by limiting diffusion, while a highly reactive comonomer can dominate the early stages of the reaction, influencing the network's formation and final homogeneity. nist.gov The presence of functionalities capable of hydrogen bonding in a comonomer can also significantly increase the mechanical strength and modulus of the resulting polymer network. researchgate.net

The following table summarizes the general impact of different comonomer structures when copolymerized with DPGDMA.

General Impact of Comonomer Structure on DPGDMA Network Properties
Comonomer CharacteristicEffect on PolymerizationEffect on Network Properties
Flexible / Long-Chain (e.g., Dodecyl methacrylate)May increase final conversion by improving mobility.Decreases crosslink density, lowers Tg, increases flexibility and toughness.
Rigid / Bulky (e.g., Isobornyl methacrylate)May sterically hinder propagation, potentially lowering reaction rate.Increases Tg, enhances stiffness and hardness, but may increase brittleness.
Hydrophilic (e.g., 2-Hydroxyethyl methacrylate)Can alter polymerization kinetics in the presence of water.Increases water sorption and swelling, affects mechanical properties in wet conditions.
Hydrogen-Bonding (e.g., Urethane-based monomers)Can increase initial viscosity of the monomer mixture.Significantly increases mechanical strength, modulus, and thermal stability.

Terpolymerization and Multicomponent Polymer Systems Incorporating DPGDMA

To achieve more complex property profiles, DPGDMA can be included in terpolymerization (three-monomer) or other multicomponent polymer systems. These systems allow for the combination of distinct properties from multiple constituents. For example, a terpolymer could be designed with one monomer providing flexibility, a second providing hydrophilicity, and DPGDMA providing the crosslinking and strength. nih.gov

An important class of multicomponent systems includes Interpenetrating Polymer Networks (IPNs) and semi-IPNs. A semi-IPN could be formed by polymerizing a mixture of DPGDMA and a comonomer in the presence of a pre-existing linear polymer. This results in a structure where one polymer network is physically entangled with another linear polymer, but not covalently bonded to it. Such systems can exhibit unique combinations of toughness and stiffness.

The synthesis of these complex networks often involves carefully controlled reaction conditions to manage the polymerization rates of the different components. For instance, new amphiphilic terpolymers of N-vinylpyrrolidone, acrylic acid, and triethylene glycol dimethacrylate (a monomer similar to DPGDMA) have been synthesized via radical copolymerization to create materials with low toxicity and potential for drug delivery applications. nih.gov By adjusting the molar composition of the three monomers, properties such as the hydrodynamic radius in aqueous media can be precisely controlled. nih.gov The inclusion of DPGDMA in such systems would serve to form a stable, crosslinked hydrogel structure.

Graft Copolymerization and Block Copolymer Synthesis Utilizing DPGDMA

Advanced polymerization techniques can be used to create more sophisticated architectures like graft and block copolymers, where DPGDMA can play a crucial role in the final structure and properties.

Graft copolymers consist of a main polymer backbone with side chains of a different composition. cmu.edu DPGDMA can be incorporated using several strategies:

"Grafting from": A polymer backbone is first synthesized with initiator sites along its chain. DPGDMA, along with another monomer, can then be polymerized from these sites, creating crosslinked grafts.

"Grafting through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with DPGDMA. In this case, DPGDMA would act as a crosslinker for the main backbone being formed.

Crosslinker in Grafting: In a typical graft copolymerization, DPGDMA can be added as a crosslinking agent to covalently link the grafted chains together, forming a stable graft copolymer network. google.com

Block copolymers are composed of two or more distinct polymer segments (blocks) linked in a linear sequence. researchgate.net Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined block copolymers. rsc.org While DPGDMA itself is a crosslinker, it could be used to form a crosslinked block within a larger copolymer structure. For example, a diblock copolymer could be synthesized where one block is a soluble, linear polymer and the second block is a crosslinked network formed by the polymerization of a mono-methacrylate and DPGDMA. This would result in nanostructured materials with distinct, covalently linked domains. nih.gov

Polymerization-Induced Phase Separation (PIPS) is a process that can occur during the formation of these complex networks. PIPS happens when a homogenous mixture of monomers and/or polymers becomes thermodynamically unstable as the polymerization proceeds, leading to the formation of two distinct phases. wikipedia.org For example, if DPGDMA is polymerized in the presence of a dissolved, non-reactive polymer like poly(methyl methacrylate) (PMMA), the growing DPGDMA network will become immiscible with the PMMA. nih.gov This forces the system to separate into a DPGDMA-rich phase and a PMMA-rich phase.

The final morphology of the phase-separated material depends on the competition between the rate of polymerization and the rate of phase separation. nih.gov

Fast polymerization: If the network gels before significant phase separation can occur, the resulting material may have very small, dispersed domains or be effectively homogeneous. nih.gov

Slow polymerization: Allowing more time for diffusion before gelation can lead to the formation of larger, co-continuous structures or distinct droplets of one phase within the other. nih.govaps.org

This process is a powerful tool for creating materials with controlled heterogeneity, such as tough, impact-resistant composites or porous membranes, by carefully tuning the reaction components and conditions. nih.govunimelb.edu.au

Structure Property Relationships in Dpgdma Derived Polymers and Composites

Mechanistic Investigations of Mechanical Properties in DPGDMA-Based Materials

The mechanical behavior of DPGDMA-based materials is a direct manifestation of their underlying network structure. Properties such as stiffness, strength, and toughness are governed by the crosslink density, chain flexibility, and the presence of heterogeneities and defects.

Modulus, hardness, and tensile strength are fundamental mechanical properties that describe a material's resistance to deformation and failure under an applied load.

Modulus and Hardness: The elastic modulus (stiffness) and hardness of a DPGDMA polymer are strongly dependent on the crosslink density. A higher degree of conversion leads to a denser network, restricting polymer chain mobility and thus increasing both modulus and hardness. researchgate.net The inherent flexibility of the DPGDMA backbone would suggest that, for a given crosslink density, a DPGDMA polymer might exhibit a lower modulus than one made from a more rigid monomer.

The following table provides a comparative look at the typical mechanical properties of polymers derived from different dimethacrylate monomers, illustrating the influence of monomer structure.

MonomerKey Structural FeatureTypical Flexural Modulus (GPa)Typical Flexural Strength (MPa)Typical Conversion (%)
Bis-GMARigid aromatic core, H-bonding2.5 - 3.5100 - 13055 - 70
UDMAFlexible aliphatic core, H-bonding1.5 - 2.5110 - 14065 - 80
TEGDMAFlexible, hydrophilic ether links1.0 - 2.080 - 12070 - 85
DPGDMA (Expected) Flexible propylene (B89431) glycol links1.0 - 2.290 - 13070 - 85

Note: Values for Bis-GMA, UDMA, and TEGDMA are representative ranges from literature. Values for DPGDMA are estimated based on its structural similarity to other flexible glycol dimethacrylates.

Fracture toughness measures a material's ability to resist the propagation of a crack. researchgate.net In DPGDMA-based composites, which include reinforcing fillers, several mechanisms contribute to enhancing toughness:

Crack Deflection: The crack front is forced to deviate around the hard filler particles, increasing the path length and the energy required for fracture.

Crack Bridging: In fiber-reinforced composites, intact fibers can span the crack in its wake, holding the faces together and requiring more energy to pull them out or fracture them.

Microcracking: The formation of a zone of small microcracks around the main crack tip can dissipate a significant amount of energy, blunting the crack and impeding its growth.

In the neat DPGDMA polymer, toughness is related to the network's ability to undergo plastic deformation at the crack tip. A very highly crosslinked, rigid network may be strong but brittle, with low fracture toughness. researchgate.net Conversely, a network with a lower crosslink density and more flexible chains, like those from DPGDMA, can allow for more chain movement and energy absorption before failure. However, an optimal balance is necessary, as too low a crosslink density would compromise strength and modulus. Studies on modified methacrylate (B99206) systems, such as those incorporating thiol-ene components, have shown significant improvements in fracture toughness compared to conventional dimethacrylate resins. researchgate.net

Creep and fatigue describe the response of materials to long-term or cyclic loading, which are critical for applications where long-term dimensional stability and durability are required.

Creep: This is the time-dependent deformation of a material under a constant load. For polymers like DPGDMA, creep occurs due to the viscoelastic nature of the network, where polymer chains slowly disentangle and rearrange over time. Higher crosslink density generally improves creep resistance by restricting this long-range chain mobility. mdpi.com

Fatigue: This is the failure of a material under repetitive cyclic loading at stress levels much lower than its ultimate tensile strength. Fatigue failure proceeds by the initiation and slow propagation of cracks. researchgate.net The fatigue life of a DPGDMA polymer system is influenced by factors such as the crosslink density, the presence of defects that can act as crack initiation sites, and the viscoelastic energy dissipation of the material. memphis.edu Rigid particles or fibers in a DPGDMA composite can impede crack propagation, thereby improving fatigue resistance. mdpi.com

Both creep and fatigue are complex phenomena where damage can accumulate over time, and understanding these behaviors is essential for predicting the long-term service life of DPGDMA-based components. memphis.edu

Thermal and Thermomechanical Response of DPGDMA Polymer Networks

The thermal and thermomechanical behavior of DPGDMA-based polymers is critical for determining their application range, particularly in environments with fluctuating temperatures.

The glass transition temperature (Tg) is a crucial characteristic of amorphous polymers like those derived from DPGDMA. It represents the temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is not a sharp melting point but occurs over a range, with the Tg value often taken as the midpoint. cuni.cz Below Tg, the polymer chains have limited mobility, resulting in a hard and brittle material. Above Tg, the chains have sufficient energy to move past one another, leading to a softer and more flexible state. specialchem.com For Dipropylene Glycol Diacrylate (DPGDA), a closely related monomer, a Tg of 96°C has been reported. made-in-china.com The Tg of a DPGDMA polymer can be tailored; for instance, copolymerization with other monomers can alter the transition temperature. nih.govrsc.org

The mechanical properties, specifically the modulus, evolve significantly during the polymerization process. The modulus, which is a measure of a material's stiffness, can be characterized by its elastic (storage) and viscous (loss) components. Dynamic Mechanical Analysis (DMA) is a common technique used to measure these properties. tainstruments.com The storage modulus (G') represents the energy stored by the material during deformation, reflecting its elastic character. The loss modulus (G'') represents the energy dissipated as heat, reflecting its viscous character. During the UV polymerization of dimethacrylate-based networks, the elastic modulus (G') increases as the liquid monomer converts into a solid, crosslinked polymer network, indicating the build-up of stiffness. researchgate.net

The following table outlines key thermal and mechanical properties and the methods used for their characterization.

PropertyDescriptionCommon Characterization Method
Glass Transition Temperature (Tg) Temperature at which a polymer transitions from a rigid, glassy state to a rubbery state. specialchem.comDifferential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA). cuni.czresearchgate.net
Storage Modulus (G') A measure of the stored energy in a viscoelastic material, representing the elastic portion. tainstruments.comDynamic Mechanical Analysis (DMA). tainstruments.com
Loss Modulus (G'') A measure of the energy dissipated as heat in a viscoelastic material, representing the viscous portion. tainstruments.comDynamic Mechanical Analysis (DMA). tainstruments.com

The dimensional stability of a material, or its ability to resist size changes with fluctuations in temperature and humidity, is a critical performance metric. In polymers, this is often quantified by the coefficient of thermal expansion (CTE), which describes how a material's size changes with a change in temperature. researchgate.net The CTE is influenced by factors such as the strength of the primary chemical bonds and the orientation of polymer chains. researchgate.net

Incorporating a DPGDMA polymer network into a substrate, such as wood, can significantly enhance its dimensional stability. mdpi.com The polymer, constructed in situ within the wood's cellular structure, can counteract the internal stresses that arise from moisture loss, thereby retarding shrinkage and reducing the risk of cracking or warping. mdpi.com This demonstrates the polymer's ability to maintain its dimensions and impart that stability to a composite structure.

Interfacial Phenomena in DPGDMA-Reinforced Composites

Effective adhesion between the polymer matrix and the filler is essential for creating a strong and durable composite. Several mechanisms contribute to this adhesion. umaine.eduMechanical interlocking occurs when the polymer flows into and hardens around the irregular, porous surface of the filler, creating a physical anchor. umaine.eduresearchgate.netChemical bonding involves the formation of covalent bonds across the interface, providing a much stronger and more durable connection. umaine.eduresearchgate.net

The interaction between the polymer and filler creates an "interphase," a region with properties distinct from both the bulk polymer and the filler. researchgate.netresearchgate.net The nature of this interphase, whether it involves strong chemical bonds or weaker physical interactions, dictates how effectively stress is transferred from the matrix to the filler, which in turn governs the composite's mechanical properties like strength and toughness.

To ensure a robust bond between the inorganic filler (like glass or silica) and the organic DPGDMA matrix, the filler surface is often modified. researchgate.net

Silane (B1218182) coupling agents are instrumental in promoting adhesion. dakenchem.comshinetsusilicone-global.com These bifunctional molecules act as a chemical bridge across the interface. One end of the silane molecule has functional groups that can form strong covalent bonds with the hydroxyl groups on the surface of an inorganic filler. The other end has an organic functional group, such as a methacrylate group, that can co-polymerize with the DPGDMA monomer during the curing process. researchgate.netshinetsusilicone-global.com This creates a continuous, covalently bonded network from the filler to the matrix, significantly improving the composite's mechanical strength and hydrolytic stability. researchgate.net The use of silane coupling agents has been shown to produce significantly higher repair bond strengths in methacrylate-based composites. nih.gov

Surface treatments are also employed to enhance adhesion by modifying the filler's surface topography and chemistry. nih.gov These can be broadly categorized as mechanical and chemical methods.

Mechanical treatments like sandblasting with aluminum oxide or silica-coated particles increase surface roughness, which enhances mechanical interlocking. nih.govresearchgate.net

Chemical and physical treatments such as plasma or laser ablation can remove contaminants and create a more chemically reactive surface. nasa.govassemblymag.com Plasma treatment, for example, can increase surface energy and add high-energy functional groups, which improves wetting and chemical bonding with the polymer matrix. assemblymag.com

The following table, based on data from a study on composite repairs, illustrates the effect of various surface treatments on bond strength. researchgate.net

Surface Treatment GroupMean Tensile Bond Strength (MPa) (± Standard Deviation)
Coarse-grit diamond bur (CGD)11.58 ± 3.03
Medium-grit diamond bur (MGD)12.66 ± 3.82
Negative control (NC)13.51 ± 3.95
Nd:YAG laser 120 mJ/15 Hz (Nd120)14.11 ± 5.95
Conventional carbide bur (ConC)14.73 ± 6.12
Er:YAG laser 200 mJ/10 Hz (Er200)15.51 ± 1.45
CVD diamond bur (CVD)15.61 ± 4.54

Advanced Analytical and Spectroscopic Characterization of Dpgdma Polymerization and Networks

Spectroscopic Probes for Real-time Polymerization Kinetics

Real-time monitoring of the polymerization process is crucial for understanding the reaction kinetics, including the rate of monomer conversion and the influence of various reaction parameters. Spectroscopic techniques are particularly well-suited for this purpose as they are non-invasive and can provide continuous data throughout the reaction.

Real-time Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the polymerization kinetics of dimethacrylate monomers like DPGDMA. researchgate.netnih.govkoreascience.kr These techniques allow for the in-situ tracking of the disappearance of the monomer's carbon-carbon double bonds (C=C) as they are converted into single bonds within the growing polymer chain.

In Real-time IR spectroscopy , the degree of conversion is often determined by monitoring the decrease in the intensity of the absorption band corresponding to the methacrylate (B99206) C=C stretching vibration, typically found around 1638 cm⁻¹. nih.govnih.gov The intensity of this peak is compared to an internal standard peak that does not change during polymerization, to accurately calculate the monomer conversion over time. koreascience.krmdpi.com This method has been successfully used to study the polymerization kinetics of various dental resin-based composites, providing insights into the different stages of the reaction. nih.gov

Raman spectroscopy offers a complementary approach and is also highly sensitive to changes in the C=C bond concentration. researchgate.netnist.gov Similar to IR spectroscopy, the degree of conversion can be calculated by monitoring the decrease in the intensity of the Raman peak associated with the C=C double bond. researchgate.net This technique has been employed to study the gamma radiation-initiated polymerization of diethylene glycol dimethacrylate, revealing details about the polymerization rate and the presence of unreacted monomer within the polymer matrix. researchgate.net

A key advantage of these spectroscopic methods is their ability to provide real-time data, allowing for a detailed understanding of the polymerization kinetics, including the influence of factors like initiator concentration, temperature, and irradiation time on the reaction rate and final conversion. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both the DPGDMA monomer and the resulting polymer. nih.govnih.gov One-dimensional and two-dimensional NMR techniques can provide precise information about the chemical structure, including the connectivity of atoms and the stereochemistry of the polymer. nih.gov For instance, ¹H NMR can be used to identify and quantify the presence of contaminants or impurities, such as ethylene (B1197577) glycol dimethacrylate in methyl methacrylate monomer. nih.gov

In the context of polymerization, NMR is highly effective for quantifying the degree of monomer conversion. nih.gov By comparing the integrals of specific proton or carbon signals from the monomer and the polymer, a precise measurement of the conversion can be obtained. nih.gov For example, the signals of the vinyl protons in the DPGDMA monomer will decrease as the polymerization progresses, while new signals corresponding to the saturated polymer backbone will appear. This allows for an accurate determination of the extent of the reaction. While not always a real-time technique in the same way as IR or Raman spectroscopy, samples can be taken at different time points to construct a kinetic profile of the polymerization.

The following table provides a hypothetical example of ¹H NMR chemical shifts for DPGDMA monomer, which would be monitored during polymerization.

Functional GroupChemical Shift (ppm)
Vinyl Protons (=CH₂)5.5 - 6.1
Ester Methylene Protons (-O-CH₂-)~4.3
Propylene (B89431) Glycol Methyl Protons (-CH₃)~1.2
Methacrylate Methyl Protons (=C-CH₃)~1.9

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Chromatographic Analysis of Monomer Purity and Polymer Composition

Chromatographic techniques are essential for assessing the purity of the DPGDMA monomer before polymerization and for characterizing the composition and molecular weight of the resulting polymer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to identify and quantify volatile and semi-volatile organic compounds. In the context of DPGDMA polymers, GC-MS is the method of choice for analyzing residual monomer content. nih.govnih.gov After polymerization, it is crucial to determine the amount of unreacted DPGDMA that may remain in the polymer matrix, as this can affect the material's properties and biocompatibility.

The process involves extracting the residual monomer from the polymer, often using a suitable solvent, and then injecting the extract into the GC-MS system. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. restek.comrestek.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.netnih.gov This allows for the unambiguous identification and quantification of residual DPGDMA. researchgate.net Derivatization techniques, such as silylation, can be employed to improve the volatility and chromatographic behavior of diols like dipropylene glycol, enhancing the accuracy of the analysis. chromforum.orgchromforum.org

A typical GC-MS analysis would provide a chromatogram showing peaks corresponding to different compounds, with the retention time indicating the compound and the peak area corresponding to its concentration. The mass spectrum of the peak at the retention time of DPGDMA would confirm its identity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. specificpolymers.combitesizebio.compaint.org This information is critical as the molecular weight and its distribution (polydispersity) significantly influence the mechanical and physical properties of the DPGDMA polymer network.

In SEC, a solution of the polymer is passed through a column packed with porous gel beads. bitesizebio.compaint.org Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. bitesizebio.com By calibrating the column with polymer standards of known molecular weight, a calibration curve can be created that relates elution time to molecular weight. bitesizebio.commdpi.com

Modern SEC systems often employ multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering (LS) detector, to obtain more accurate and comprehensive information about the polymer's molecular weight, size, and conformation in solution. mdpi.comrsc.org SEC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netpolymersource.ca A higher PDI indicates a broader distribution of polymer chain lengths.

ParameterDescription
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-Average Molecular Weight) An average molecular weight that is biased towards larger molecules.
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution of a polymer.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For DPGDMA polymers, these methods provide valuable information about their thermal stability, glass transition temperature, and decomposition behavior. plos.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. plos.orgnih.gov This technique is used to determine the thermal stability of the DPGDMA polymer and to study its decomposition profile. akjournals.comresearchgate.net The TGA thermogram shows the temperature at which the polymer begins to degrade and the different stages of decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnih.gov DSC is used to determine the glass transition temperature (Tg) of the DPGDMA polymer, which is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com It can also be used to study curing reactions and other thermal transitions.

The following table summarizes the typical information obtained from these thermal analysis techniques for a crosslinked DPGDMA polymer.

TechniqueMeasured PropertyKey Information Obtained
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureDecomposition temperature, thermal stability, residual mass. nih.gov
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureGlass transition temperature (Tg), curing exotherms. nih.gov

Differential Scanning Calorimetry (DSC) for Polymerization Exotherm and Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers. azom.com It measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This technique is instrumental in characterizing the polymerization of DPGDMA and the properties of the resulting network.

During the polymerization of DPGDMA, a significant amount of heat is released, known as the polymerization exotherm. DSC can be used to monitor this exotherm, providing information about the rate and extent of the reaction. nih.gov The peak of the exothermic curve indicates the temperature at which the polymerization rate is at its maximum. nih.gov By analyzing the total heat evolved, the degree of conversion of the monomer to polymer can be determined. unesp.brresearchgate.net

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com DSC is widely used to determine the Tg of DPGDMA polymers. azom.com The Tg is observed as a step-like change in the baseline of the DSC thermogram, corresponding to a change in the heat capacity of the material. azom.com The Tg of a DPGDMA network is influenced by factors such as the degree of conversion and the crosslink density. Higher crosslink densities generally lead to higher Tg values due to restricted segmental motion of the polymer chains.

Table 1: Illustrative DSC Data for DPGDMA Polymerization Analysis

ParameterDescriptionTypical Value Range for Dimethacrylates
Onset Temperature of Polymerization (°C) The temperature at which the polymerization reaction begins to be detectable by DSC.80 - 120
Peak Exotherm Temperature (°C) The temperature at which the rate of polymerization is at its maximum. nih.gov120 - 160
Enthalpy of Polymerization (ΔH_pol, J/g) The total heat released during the polymerization process, proportional to the degree of conversion. unesp.br200 - 400
Glass Transition Temperature (Tg, °C) The temperature at which the polymer transitions from a glassy to a rubbery state. azom.com40 - 100

Note: These values are illustrative and can vary significantly based on the specific formulation (e.g., initiator type and concentration), and analytical conditions (e.g., heating rate).

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.edu It is a crucial tool for assessing the thermal stability of DPGDMA polymers. uc.eduresearchgate.net The TGA curve plots the percentage of initial mass remaining against temperature.

The thermal stability of a DPGDMA polymer is indicated by the onset temperature of decomposition, which is the temperature at which significant mass loss begins. youtube.com TGA can also provide information about the degradation mechanism of the polymer by analyzing the different stages of mass loss. youtube.com For instance, a multi-step degradation profile might suggest the breakdown of different parts of the polymer network at different temperatures. Furthermore, TGA can be used to determine the amount of inorganic filler or residual solvent in a DPGDMA-based composite material, as these components will have different thermal decomposition profiles than the polymer matrix. uc.edu

Table 2: Representative TGA Data for DPGDMA Polymer Thermal Stability

ParameterDescriptionTypical Value for DPGDMA Polymers
Onset Decomposition Temperature (T_onset, °C) The temperature at which significant thermal degradation and mass loss begin.~250 - 350
Temperature at Maximum Decomposition Rate (T_max, °C) The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve.~350 - 450
Residual Mass (%) The percentage of mass remaining at the end of the TGA experiment, often indicative of char yield or inorganic filler content.< 5% (for unfilled polymer)

Note: These values are representative and can be influenced by the heating rate, atmosphere (e.g., nitrogen or air), and the specific chemical structure of the DPGDMA polymer network.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Networks

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. psu.edumeasurlabs.com It is particularly useful for characterizing the viscoelastic behavior of DPGDMA polymer networks. libretexts.org In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. netzsch.com

From this measurement, several key parameters can be determined:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. measurlabs.com

Loss Modulus (E''): Represents the viscous response of the material and is a measure of its ability to dissipate energy as heat. measurlabs.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the damping or energy dissipation characteristics of the material. The peak of the tan δ curve is often used as an indicator of the glass transition temperature (Tg).

DMA provides a more sensitive method for determining the Tg than DSC, especially for highly crosslinked networks like those formed from DPGDMA. The technique can also reveal information about the crosslink density of the polymer network; a higher storage modulus in the rubbery plateau region (above Tg) generally corresponds to a higher crosslink density.

Table 3: Typical DMA Parameters for a Cured DPGDMA Network

ParameterDescriptionTypical Value
Storage Modulus (E') at 25°C (GPa) A measure of the material's stiffness at room temperature.1 - 3
Glass Transition Temperature (Tg) from tan δ peak (°C) The temperature of maximum damping, indicating the glass transition.60 - 120
Rubbery Modulus (E') above Tg (MPa) The storage modulus in the rubbery state, related to crosslink density.10 - 100

Note: These values are illustrative and depend on the degree of cure, presence of comonomers, and measurement frequency.

Morphological and Microstructural Characterization of DPGDMA Polymers

The performance of DPGDMA-based materials is not only dictated by their bulk properties but also by their morphology and microstructure at various length scales. Several advanced microscopy and scattering techniques are employed to visualize and quantify the structure of DPGDMA polymer networks.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Network Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution visualization of the morphology of DPGDMA polymer networks.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of the polymer. For DPGDMA polymers, SEM can be used to examine the fracture surfaces of the material, revealing information about the failure mechanism (e.g., brittle or ductile fracture). It can also be used to assess the homogeneity of the polymer network and to visualize the distribution of any fillers or reinforcing agents within the DPGDMA matrix. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal microstructure of the polymer. To obtain contrast in TEM, the DPGDMA sample often needs to be stained with a heavy metal or sectioned into ultra-thin slices. TEM can reveal the presence of micro- or nanometer-sized heterogeneities within the polymer network, such as regions of varying crosslink density or phase-separated domains in the case of polymer blends.

Atomic Force Microscopy (AFM) for Surface Topography and Domain Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a sample's surface with nanoscale resolution. kth.sepsu.edu An AFM works by scanning a sharp tip attached to a flexible cantilever across the surface of the sample. youtube.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. kth.se

For DPGDMA polymers, AFM is an invaluable tool for characterizing surface roughness and identifying nanoscale features. mdpi.com Beyond just topography, AFM can operate in various modes to map different material properties. For example, phase imaging can be used to differentiate between regions of varying stiffness or adhesion on the polymer surface, which can correspond to domains with different crosslink densities or chemical compositions. This makes AFM particularly useful for studying the heterogeneity of DPGDMA networks at the nanoscale. youtube.comresearchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Order

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are scattering techniques that use X-rays to probe the structure of materials at the atomic and molecular level.

X-ray Diffraction (XRD) is primarily used to determine the crystallinity of materials. icdd.com While DPGDMA polymers are generally amorphous, XRD can be used to confirm the absence of long-range crystalline order. youtube.com The resulting XRD pattern for an amorphous polymer like DPGDMA will show a broad "amorphous halo" rather than sharp diffraction peaks characteristic of crystalline materials. icdd.comresearchgate.net In DPGDMA-based composites containing crystalline fillers, XRD can be used to identify the crystalline phases of the filler and determine their degree of crystallinity. researchgate.net

Small-Angle X-ray Scattering (SAXS) is sensitive to larger-scale structural features, typically in the range of 1 to 100 nanometers. For DPGDMA polymers, SAXS can provide information about the presence and size of heterogeneities in the electron density of the network. elsevierpure.com These heterogeneities can arise from fluctuations in crosslink density, the formation of microgel domains during polymerization, or phase separation in DPGDMA-containing copolymers or blends. By analyzing the scattering pattern, researchers can gain quantitative insights into the size, shape, and distribution of these nanoscale features.

Computational Chemistry and Theoretical Modeling of Dpgdma Systems

Molecular Modeling of DPGDMA Reactivity and Conformation

Molecular modeling of the DPGDMA monomer is fundamental to understanding its chemical behavior and how its structure influences the formation and properties of its polymer.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. berkeley.edurutgers.edu It is a widely used tool for studying the structural and electronic properties of molecules, solids, and nanomaterials. berkeley.edu Instead of relying on the complex many-electron wave function, DFT uses the electron density as the fundamental variable, which significantly simplifies calculations. rutgers.edu The theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's properties. rutgers.edu

For the DPGDMA molecule, DFT calculations can be employed to determine key electronic properties that govern its reactivity. These properties include:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. The carbon-carbon double bonds (C=C) of the methacrylate (B99206) groups are expected to be electron-rich, making them susceptible to attack by radicals during polymerization.

Frontier Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Reaction Pathways: Modeling the potential energy surface for reactions, such as the addition of a radical initiator to the methacrylate group. This allows for the calculation of activation energies and the identification of transition states, providing a detailed understanding of the polymerization initiation and propagation steps.

DFT functionals can be categorized based on the variables they depend on. The Local Density Approximation (LDA) depends only on the electron density, while the Generalized Gradient Approximation (GGA) also includes the gradient of the density, often providing improved accuracy. youtube.com More advanced meta-GGA functionals may also include the second derivative of the density (the Laplacian). youtube.com By applying these methods, researchers can predict the most likely sites for radical attack and understand the energetics of the initial stages of polymerization.

The DPGDMA molecule possesses significant conformational flexibility due to the rotatable single bonds in its propylene (B89431) glycol linker. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is crucial because the monomer's conformation at the moment of polymerization can influence the architecture and properties of the resulting polymer network.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule. The energy is calculated using a force field, which is a set of parameters and functions describing the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

A conformational analysis of DPGDMA using molecular mechanics would involve:

Systematic or Stochastic Searches: Systematically rotating the dihedral angles of the flexible bonds or using random (stochastic) sampling methods to generate a wide range of possible conformations.

Energy Minimization: Applying an energy minimization algorithm to each generated conformation to find the nearest local energy minimum.

Identifying Global Minimum: Comparing the energies of all the minimized structures to identify the most stable, global minimum energy conformation, as well as other low-energy conformers.

Studies on related dimethacrylates, such as poly(ethylene glycol) dimethacrylate (PEGDMA), have shown that local molecular dynamics are influenced by the degree of crosslinking and the presence of other polymer chains. researchgate.net For DPGDMA, understanding its preferred conformations is the first step toward predicting how it will pack in the liquid state and how its flexibility will translate to the final polymer network.

Predictive Models for Structure-Property Relationships in DPGDMA-Based Materials

A primary goal of computational modeling is to establish clear relationships between a material's chemical structure and its macroscopic properties. For DPGDMA, this involves understanding how its molecular features translate into the performance of the final polymer network.

Research on related dimethacrylate networks, such as those made from Bis-GMA, UDMA, and TEGDMA, has shown that monomer structure significantly impacts the morphology and mechanical properties of the resulting polymers. nih.gov Key findings from these related systems that can inform predictive models for DPGDMA include:

Heterogeneity: Dimethacrylate polymerization often leads to spatially heterogeneous networks composed of highly crosslinked microgel agglomerates within a less crosslinked matrix. nih.gov The size and shape of these heterogeneities are influenced by monomer flexibility and intermolecular forces (like hydrogen bonding). nih.gov

Mechanical Properties: Properties like flexural modulus, strength, and impact resistance are directly tied to this heterogeneous morphology. For instance, brittleness can be linked to the size of the network heterogeneities. nih.gov

By systematically varying the structure of monomers in computational models and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. For DPGDMA-based materials, a QSPR model could predict properties like Tg, modulus, or swelling behavior based on descriptors such as:

Calculated crosslinking density.

Degree of conversion.

Conformational flexibility of the DPGDMA linker.

Interaction parameters with co-monomers or solvents.

These predictive models are invaluable for the rational design of new materials, allowing for the in-silico screening of potential formulations before undertaking more costly and time-consuming experimental synthesis and testing. youtube.com

Structure-Property Relationships in Dimethacrylate Networks nih.gov
Structural Feature (Input)Network MorphologyResulting Property (Output)
Monomer Flexibility (e.g., rigid Bis-GMA vs. flexible TEGDMA)Size and distribution of microgel agglomerates.Flexural modulus, hardness.
Intermolecular Interactions (e.g., Hydrogen Bonding)Cohesion between polymer chains and agglomerates.Flexural strength, impact resistance.
Degree of ConversionOverall crosslinking density and amount of residual monomer.Glass transition temperature (Tg), hardness.

Environmental Transformation and Degradation Pathways of Dpgdma Derived Materials

Hydrolytic Degradation Mechanisms of DPGDMA-Based Polymers

Hydrolytic degradation involves the breakdown of a polymer through reaction with water. In DPGDMA-based polymers, the primary sites for hydrolytic attack are the ester linkages in the polymer backbone. The cleavage of these bonds leads to a reduction in molecular weight and eventually to the fragmentation of the polymer network.

The mechanism of ester hydrolysis can be catalyzed by either acidic or basic conditions. This process is analogous to the degradation observed in other acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA) hydrogels. nih.gov For DPGDMA polymers, the process begins with the diffusion of water into the polymer matrix. The rate of degradation is significantly influenced by several factors:

Crosslink Density: A higher degree of crosslinking can restrict water penetration, thereby slowing the rate of hydrolysis.

pH of the Environment: Hydrolysis rates are generally accelerated in both highly acidic and alkaline conditions compared to a neutral pH. The generation of carboxylic acid groups from ester hydrolysis can sometimes auto-catalyze further degradation, particularly under lower pH conditions. nih.gov

Temperature: Increased temperatures enhance the rate of chemical reactions, including ester hydrolysis.

Polymer Hydrophilicity: The presence of the dipropylene glycol units imparts a degree of hydrophilicity to the polymer, which can facilitate water absorption and subsequent hydrolysis.

Studies on similar polyester (B1180765) systems have shown that bulk degradation is a dominant mechanism, where water penetrates the entire polymer matrix, causing a non-linear mass loss over time as ester bonds are cleaved throughout the material. nih.gov The glass transition temperature (Tg) of the polymer relative to the environmental temperature also plays a role; if the environmental temperature is above the Tg, the increased mobility of polymer chains can allow water molecules to diffuse more easily through the matrix, accelerating degradation. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of DPGDMA-Based Polymers

FactorInfluence on Degradation RateMechanism
pHAccelerated at high and low pHCatalysis of the ester hydrolysis reaction.
TemperatureIncreases with temperatureProvides the necessary activation energy for the hydrolysis reaction.
Crosslink DensityDecreases with higher densityReduces water diffusion into the polymer matrix.
HydrophilicityIncreases with higher hydrophilicityFacilitates water absorption into the polymer.

Enzymatic Degradation and Biotransformation Pathways of DPGDMA Networks

Enzymatic degradation is a key pathway for the breakdown of polymers in biological environments. This process relies on the catalytic activity of enzymes, which can exhibit high specificity for certain chemical bonds. For DPGDMA-based polymers, the ester linkages are susceptible to attack by hydrolytic enzymes, particularly esterases. nih.gov

The enzymatic degradation of polymers is typically a heterogeneous process that occurs at the surface of the material. nih.gov The process involves several steps:

Adsorption: The enzyme adsorbs onto the surface of the polymer.

Hydrolysis: The enzyme's active site catalyzes the cleavage of ester bonds in the polymer chains accessible at the surface.

Desorption: The enzyme releases the resulting smaller molecules (oligomers and monomers) and can then adsorb to a new site on the polymer surface.

The efficiency of this process is dependent on both the characteristics of the enzyme and the properties of the polymer. nih.gov Key polymer properties influencing enzymatic degradation include:

Molecular Weight: Higher molecular weight polymers may exhibit slower degradation rates. nih.gov

Crystallinity: The amorphous regions of a polymer are generally more susceptible to enzymatic attack than the more tightly packed crystalline regions. nih.gov

Hydrophobicity: The hydrophobicity of the polymer surface can affect the ability of enzymes to adsorb effectively. nih.gov

While specific data on the enzymatic degradation of DPGDMA is limited, studies on other aliphatic polyesters provide a framework for understanding its potential biotransformation. Enzymes like lipase (B570770) and cholesterol esterase have been shown to degrade similar polymeric structures. The degradation process results in surface erosion of the polymer network, gradually reducing its mass.

Photodegradation Processes and UV Stability of DPGDMA-Containing Materials

DPGDMA is frequently used as a reactive diluent in formulations cured by ultraviolet (UV) light. sfdchem.com This application implies that the resulting polymer network possesses a significant degree of stability against UV radiation. Materials formulated with DPGDMA are noted for their good weather resistance. made-in-china.comlencolo37.com

However, like most organic polymers, DPGDMA-containing materials are not completely immune to photodegradation, which is the breakdown of materials by photons, particularly from the UV portion of the solar spectrum. youtube.com Prolonged exposure to sunlight can initiate chemical changes in the polymer network. The energy from UV photons can be absorbed by the polymer, leading to the formation of free radicals. These highly reactive species can then initiate a cascade of reactions, including:

Chain Scission: The breaking of the main polymer backbone, leading to a decrease in molecular weight and a loss of mechanical properties.

Crosslinking: The formation of new bonds between polymer chains, which can make the material more brittle.

Analysis of Degradation Products and Their Chemical Characterization

The degradation of DPGDMA-based polymers, whether through hydrolytic, enzymatic, or photolytic pathways, results in the formation of smaller, water-soluble molecules. Identifying these degradation products is crucial for assessing the environmental impact of the original material.

Based on the chemical structure of DPGDMA, the primary degradation products from the cleavage of its ester bonds are expected to be:

Dipropylene Glycol (DPG): The core alcohol component of the monomer. nih.gov

Methacrylic Acid: The acrylate-derived portion of the monomer.

Further degradation of these initial products can also occur. For instance, dipropylene glycol can be metabolized into propylene (B89431) glycol, which is then converted into common metabolic products like lactic acid and pyruvic acid. nih.gov

The analysis and characterization of these degradation products typically involve a suite of advanced analytical techniques. Studies on analogous polymers like PEGDA have successfully used these methods to identify degradation products. nih.gov

Table 2: Analytical Techniques for Characterizing DPGDMA Degradation Products

Analytical TechniqueInformation ProvidedPotential Degradation Products Detected
High-Performance Liquid Chromatography (HPLC)Separation and quantification of soluble degradation products. nih.govDipropylene Glycol, Methacrylic Acid, oligomers.
Gel Permeation Chromatography (GPC)Analysis of changes in molecular weight and molecular weight distribution of the polymer over time. nih.govPolymer fragments, oligomers.
Mass Spectrometry (MS), e.g., MALDI-TOFIdentification of the mass of degradation products, allowing for structural elucidation. nih.govDipropylene Glycol, Methacrylic Acid, various oligomeric species.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural analysis of degradation products.Confirmation of the chemical structure of degradation products.
Fourier-Transform Infrared (FTIR) SpectroscopyMonitoring the disappearance of functional groups (e.g., ester) and the appearance of new ones (e.g., carboxyl, hydroxyl).Evidence of ester bond cleavage.

By employing these techniques, researchers can build a comprehensive profile of the degradation pathway of DPGDMA-based materials, from the initial cleavage of the polymer network to the formation of simple, environmentally integrated molecules.

Future Research Directions and Emerging Applications in Advanced Materials Science

Development of Novel Synthetic Approaches for Functionalized DPGDMA Derivatives

The synthesis of novel DPGDMA derivatives is a key area of research aimed at tailoring its properties for specific applications. Current research focuses on creating new dimethacrylate monomers that can replace less effective or more problematic predecessors in applications like dental resins. nih.gov One promising approach is the synthesis of urethane (B1682113) derivatives of similar dimethacrylates, which has been shown to improve properties like water uptake and polymerization shrinkage. nist.gov

Future synthetic strategies will likely focus on the following:

Introducing Functional Groups: The modification of DPGDMA with functional groups can enhance properties such as adhesion, flexibility, and cure speed. sfdchem.com This could involve adding hydroxyl, carboxyl, or amino groups to the DPGDMA backbone.

Copolymerization: The synthesis of copolymers of DPGDMA with other methacrylates is another avenue for creating materials with a wide range of properties. mdpi.comresearchgate.net This allows for the fine-tuning of mechanical, thermal, and chemical characteristics.

High-Performance Monomers: Research into new high-performance dimethacrylate monomers aims to achieve superior mechanical strength, lower polymerization shrinkage, and improved biocompatibility for use in demanding applications like advanced composites and biomedical devices. nih.gov

A summary of potential synthetic modifications and their expected outcomes is presented in the table below.

Synthetic ApproachTarget Functional Group/MonomerExpected ImprovementPotential Application
FunctionalizationHydroxyl (-OH)Increased hydrophilicity, improved adhesionCoatings, adhesives
FunctionalizationCarboxyl (-COOH)pH-responsiveness, enhanced biocompatibilitySmart hydrogels, drug delivery
CopolymerizationUrethane Methacrylate (B99206)Reduced shrinkage, improved toughnessDental composites, biocompatible materials
CopolymerizationButyl AcrylateIncreased flexibility, lower glass transition temperatureSealants, elastomers

Integration of DPGDMA into Smart Materials and Responsive Polymer Systems

Smart materials, which can respond to external stimuli, represent a significant area of growth for advanced polymers. DPGDMA and its derivatives are being explored for their potential in creating such systems. The principles of stimuli-responsive polymers, including those that react to temperature, pH, and electric or magnetic fields, can be applied to DPGDMA-based materials. nih.govnih.govyoutube.comyoutube.com

Key areas of integration include:

Thermo-responsive Polymers: By incorporating thermo-responsive units, DPGDMA-based materials could exhibit changes in their properties with temperature variations. This could be useful in applications like self-healing materials and temperature-sensitive coatings.

pH-responsive Hydrogels: The introduction of pH-sensitive functional groups into the DPGDMA structure could lead to hydrogels that swell or shrink in response to changes in pH. nih.gov Such materials have potential applications in drug delivery systems and biosensors. nih.govnih.gov

Electroactive Polymers: DPGDMA could be integrated into electroactive polymer composites, which change shape or size when an electric field is applied. These materials are promising for use in actuators, artificial muscles, and robotics.

The table below outlines potential stimuli and the corresponding responsive behavior in DPGDMA-based smart materials.

StimulusResponsive BehaviorPotential Application
TemperatureChange in solubility or conformationSelf-regulating valves, smart windows
pHSwelling or shrinking of hydrogelControlled drug release, biosensors
Electric FieldChange in shape or sizeArtificial muscles, actuators
LightIsomerization or cleavage of photo-responsive groupsOptical data storage, photo-switchable surfaces

Advanced Composite Formulations and Performance Optimization with DPGDMA

DPGDMA is a valuable component in advanced composite materials due to its crosslinking capabilities, which enhance mechanical properties. Research is focused on optimizing these formulations to achieve superior performance. In dental composites, for instance, the right combination of dimethacrylates can lead to higher flexural strength and reduced polymerization shrinkage. nih.gov

Future research in this area will likely involve:

Nanocomposites: The incorporation of nanofillers such as carbon nanotubes, graphene, or silica (B1680970) nanoparticles into a DPGDMA matrix can significantly improve mechanical strength, thermal stability, and electrical conductivity.

Hierarchical Structures: Creating composites with multi-scale or hierarchical structures can lead to materials with a unique combination of properties, such as high strength and toughness.

Injectable Composites: The development of injectable DPGDMA-based composites, such as those containing hydroxyapatite, holds great promise for biomedical applications like bone cements and tissue engineering scaffolds. researchgate.netnih.gov These composites can be designed to have mechanical properties that mimic those of natural tissues.

The table below summarizes the effect of different fillers on the properties of DPGDMA-based composites.

FillerConcentration (% w/w)Improvement in Mechanical PropertyReference
Hydroxyapatite (nano)10-40%Increased compressive strength and modulus nih.gov
Silica (micro)50-70%Enhanced flexural strength and hardness nih.gov

Sustainable Polymerization Technologies and Bio-Derived Feedstocks for DPGDMA Analogues

The push towards a more sustainable chemical industry is driving research into green polymerization methods and the use of renewable resources. This trend is highly relevant to the production of DPGDMA and its analogues. Researchers are exploring the synthesis of bio-based monomers from natural sources like succinic acid, malic acid, and tartaric acid to create more sustainable photocurable resins. rsc.orgresearchgate.net

Future directions in this area include:

Bio-based Monomer Synthesis: Developing cost-effective methods to produce DPGDMA analogues from renewable feedstocks, such as plant oils or carbohydrates, is a major goal. digitellinc.com This would reduce the environmental footprint associated with traditional petrochemical-based production.

Green Polymerization Techniques: Utilizing more environmentally friendly polymerization methods, such as enzyme-catalyzed reactions or photopolymerization in benign solvents, can minimize waste and energy consumption.

Biodegradable Polymers: Designing DPGDMA analogues with biodegradable linkages, for example from limonene-derived monomers, would lead to materials that can be broken down in the environment, addressing concerns about plastic pollution. researchgate.net

The table below compares traditional and sustainable approaches to DPGDMA production.

AspectTraditional ApproachSustainable Approach
FeedstockPetroleum-basedBio-derived (e.g., plant oils, sugars)
PolymerizationRadical polymerization with organic solventsEnzyme-catalyzed, photopolymerization in green solvents
End-of-lifeNon-biodegradablePotentially biodegradable

Interdisciplinary Research Integrating DPGDMA with Emerging Technologies (e.g., 3D Printing Material Development)

The intersection of materials science with other fields, particularly emerging technologies like 3D printing, is creating exciting new possibilities for DPGDMA. DPGDMA is already used as a reactive diluent and monomer in UV-curable resins for 3D printing. sfdchem.com Its properties make it well-suited for various additive manufacturing techniques.

Future interdisciplinary research will likely focus on:

Advanced Photopolymer Resins: Developing new DPGDMA-based resins for high-resolution 3D printing techniques like stereolithography (SLA) and two-photon polymerization (TPP). nih.govresearchgate.net These resins can be tailored for specific applications, from creating intricate medical devices to fabricating micro-optical components.

4D Printing: Integrating DPGDMA into "4D printing" concepts, where the 3D printed object can change its shape or function over time in response to a stimulus. This could be achieved by incorporating smart material properties into the DPGDMA resin.

Bioprinting: The use of biocompatible DPGDMA-based hydrogels as "bio-inks" for 3D bioprinting of tissues and organs is a rapidly advancing field. researchgate.net These materials can provide the necessary structural support for cells to grow and form functional tissues.

The table below highlights the role of DPGDMA in different 3D printing technologies.

3D Printing TechnologyRole of DPGDMAKey Advantage
Stereolithography (SLA)Crosslinking monomer, reactive diluentFast curing, high resolution
Two-Photon Polymerization (TPP)Component of photopolymer resinFabrication of micro- and nanostructures
BioprintingComponent of bio-ink hydrogelBiocompatibility, structural support for cells

Q & A

Q. How can researchers reconcile inconsistencies in DPGDMA’s spectroscopic data across studies?

  • Methodological Answer : Establish a standardized protocol:
  • Sample preparation : Use deuterated solvents (CDCl₃) and internal standards (e.g., TMS) for NMR.
  • Instrument calibration : Validate FTIR with polystyrene films.
  • Data sharing : Publish raw spectra in open repositories (e.g., Zenodo) for cross-study validation. Discordant results may arise from isomerism (e.g., propylene glycol positional isomers) or residual inhibitors (e.g., MEHQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.